molecular formula C22H22FN3O5 B10882750 methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10882750
M. Wt: 427.4 g/mol
InChI Key: OLXUSZUGVMOINS-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a fluorophenyl hydrazine derivative to form the pyrazole ring. The final step involves esterification with methyl acetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with different chemical properties.

    2,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Fluorophenyl pyrazoles: Compounds with similar core structures but different substituents.

Uniqueness

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C22H22FN3O5

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 2-[4-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H22FN3O5/c1-13(24-17-10-9-16(29-2)11-19(17)30-3)21-18(12-20(27)31-4)25-26(22(21)28)15-7-5-14(23)6-8-15/h5-11,25H,12H2,1-4H3

InChI Key

OLXUSZUGVMOINS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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